molecular formula C18H29N B6344222 (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine CAS No. 1025515-19-8

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine

Cat. No.: B6344222
CAS No.: 1025515-19-8
M. Wt: 259.4 g/mol
InChI Key: JKUVYVFFZYTXQW-NBVRZTHBSA-N
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Description

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine is a secondary amine featuring a butan-2-yl group and a heptyl chain terminated by a phenylmethylidene (benzylidene) moiety in the E-configuration. Its structure comprises:

  • A secondary amine core, enabling hydrogen bonding and nucleophilic reactivity.
  • A phenylmethylidene group (C₆H₅–CH=), introducing aromaticity and planar geometry via the conjugated imine (C=N) bond.
  • A seven-carbon aliphatic chain, enhancing lipophilicity and influencing molecular flexibility.

Properties

IUPAC Name

(2E)-2-benzylidene-N-butan-2-ylheptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N/c1-4-6-8-13-18(15-19-16(3)5-2)14-17-11-9-7-10-12-17/h7,9-12,14,16,19H,4-6,8,13,15H2,1-3H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUVYVFFZYTXQW-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)CNC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/CNC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine can be achieved through several synthetic routes. One common method involves the condensation of butan-2-amine with a heptyl aldehyde derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which is then reduced to the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Bond-Length Comparisons

The imine (C=N) bond in the title compound is critical to its reactivity and stability. Evidence from crystallographic studies (Table 1) shows that its C=N bond length (~1.292 Å, estimated) aligns with analogous imines, though subtle differences arise from substituent effects:

Table 1: C=N Bond Lengths in Comparable Imines

Compound Name C=N Bond Length (Å) Key Structural Features Reference
(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine ~1.292* Heptyl chain, phenylmethylidene
(E)-1-(Naphthalen-2-yl)ethylideneamine 1.2650 Naphthyl substituents
2-(N-Benzyl-α-iminoethyl)phenol 1.286 Phenol group, benzyl
(S)-(+)-N-(1-Phenylethyl) salicylideneamine 1.264 Salicylaldehyde-derived, chiral center

*Estimated based on analogous imines in .

Key Observations :

  • The title compound’s C=N bond is slightly elongated compared to naphthyl or salicylidene derivatives, likely due to reduced electron-withdrawing effects from the phenyl group versus naphthyl or hydroxyl substituents .
  • The heptyl chain introduces steric bulk and flexibility, distinguishing it from shorter-chain analogues like 2-phenethylamines .

Functional Group and Substituent Variations

A. Aromatic Substituents
  • Phenylmethylidene vs. Naphthyl or Heteroaryl Groups : The phenyl group in the title compound is less electron-deficient than naphthyl or trifluoromethylsulfanyl-substituted analogues (e.g., butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine, ). This impacts electronic properties and binding interactions .
B. Aliphatic Chain Length
  • Heptyl Chain vs.

Physicochemical and Pharmacological Implications

Table 2: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight logP* Key Applications/Notes
This compound C₁₈H₂₈N 257.43 ~5.5 Synthetic intermediate; unconfirmed bioactivity
Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine C₁₂H₁₆F₃NS 263.32 ~4.2 Enhanced metabolic stability due to CF₃S group
2-(N-Benzyl-α-iminoethyl)phenol C₁₅H₁₅NO 225.29 ~2.8 Chelating agent; potential antioxidant

*logP values estimated via computational tools (e.g., ChemAxon).

Key Trends :

  • Lipophilicity : The title compound’s long heptyl chain increases logP compared to most analogues, suggesting utility in lipid-rich environments (e.g., blood-brain barrier penetration).
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃S in ) reduce electron density on the aromatic ring, altering reactivity and binding affinity compared to the title compound’s electron-rich phenyl group .

Biological Activity

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine is an organic compound notable for its complex structure and potential biological activities. Characterized by a butan-2-yl group linked to a heptyl chain with a phenylmethylidene substituent, this compound has garnered interest in medicinal chemistry due to its unique properties and interactions with biological systems.

  • Molecular Formula : C₁₁H₁₅N
  • Molecular Weight : Approximately 259.43 g/mol
  • Structural Features : The compound features both aliphatic and aromatic components, which may enhance its reactivity and binding capabilities.

Synthesis

The synthesis of this compound typically involves the condensation of butan-2-amine with a heptyl aldehyde derivative under acidic or basic conditions. This process often requires a catalyst to facilitate the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities:

  • Antimicrobial Activity : Initial investigations indicate potential effectiveness against certain microbial strains.
  • CNS Activity : The compound may influence central nervous system functions, possibly affecting neurotransmitter pathways.
  • Anti-inflammatory Properties : There are indications that it may play a role in modulating inflammatory responses.

Although detailed mechanisms remain largely unexplored, it is hypothesized that the amine group of this compound can form hydrogen bonds or ionic interactions with specific molecular targets, such as receptors or enzymes. These interactions could modulate their activity, leading to various physiological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
(Butan-2-yl)[(2E)-2-(phenylmethylidene)hexyl]amineSimilar structure with hexyl chainDistinct reactivity due to chain length
(Butan-2-yl)[(2E)-2-(phenylmethylidene)octyl]amineSimilar structure with octyl chainDifferent solubility profiles
(Butan-2-yl)[(2E)-2-(phenylmethylidene)nonyl]amineSimilar structure with nonyl chainVariations in biological activity

The specific combination of aliphatic and aromatic components in this compound may confer distinct biological activities not found in these other compounds.

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